Product packaging for l-Methylphenidate(Cat. No.:CAS No. 20748-11-2)

l-Methylphenidate

Cat. No.: B1246959
CAS No.: 20748-11-2
M. Wt: 233.31 g/mol
InChI Key: DUGOZIWVEXMGBE-UHFFFAOYSA-N

Description

l-Methylphenidate is one of the two enantiomers that constitute the racemic mixture dl-threo-methylphenidate, a central nervous system (CNS) stimulant . While its d-threo counterpart is approximately 10-fold more potent in blocking the dopamine and norepinephrine transporters (DAT and NET), the l-isomer possesses a shared, though less potent, pharmacological profile as a catecholamine-selective reuptake inhibitor . This activity increases the synaptic availability of dopamine and norepinephrine, key neurotransmitters for prefrontal cortex functions like attention and executive function . The l-isomer undergoes enantioselective metabolism, and its plasma concentration varies significantly based on the route of administration . When the racemate is administered orally, plasma levels of this compound are relatively low. In contrast, transdermal administration circumvents extensive first-pass metabolism, resulting in plasma concentrations of this compound that can reach 50-60% of the d-isomer's levels . This makes this compound a critical tool for researchers investigating the stereoselective pharmacokinetics and metabolism of methylphenidate. Its primary research value lies in designing controlled studies to disentangle the distinct pharmacological contributions of each enantiomer to the overall efficacy, safety, and adverse effect profile of the racemic drug . It is particularly useful for studying noradrenergic mechanisms and their potential role in cardiovascular effects . This product is intended for research purposes only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B1246959 l-Methylphenidate CAS No. 20748-11-2

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

While its exact mechanism is unclear, methylphenidate (MPH) has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action. There is a dose-related effect of psychostimulants on receptor stimulation, where higher doses are shown to increase norepinephrine (NE) and dopamine (DA) efflux throughout the brain which can result in impaired cognition and locomotor-activating effects. In contrast, low doses are found to selectively activate NE and DE neurotransmission within the prefrontal cortex which is an area of the brain thought to play a prominent role in ADHD pathophysiology, thereby improving clinical efficacy and preventing side effects. The lower doses used to treat ADHD are not associated with the locomotor-activating effects associated with higher doses and instead reduce movement, impulsivity, and increase cognitive function including sustained attention and working memory. Methylphenidate's beneficial effects in sustaining attention have also been shown to be mediated by alpha-1 adrenergic receptor activity. Clinical findings have shown that children with ADHD have an abnormality in the dopamine transporter gene (DAT1), the D4 receptor gene (DRD-4), and/or the D2 receptor gene that may be at least partly overcome by the dopaminergic effects of methylphenidate, suggesting a possible mode of action.
Methylphenidate is thought to block the reuptake of norepinephrine and dopamine into the presynaptic neuron and increase the release of these monoamines into the extraneuronal space.
Although the primary mechanism is largely unknown, the effects of methylphenidate appear to be mediated by blockage of the reuptake mechanism of dopaminergic neurons. In children with attention deficit disorder, methylphenidate decreases motor restlessness and enhances the ability to pay attention. In narcolepsy, methylphenidate appears to act at the cerebral cortex and subcortical structures, including the thalamus, to produce CNS stimulation, resulting in increaed motor activity, increased mental alertness, diminished sense of fatigue, brighter spirits, and mild euphoria.
Mode of action: Appears to exert most or all of its effect in the CNS by causing release of biogenic amines, especially norepinephrine and dopamine, from storage sites in nerve terminals. It may also slow down catecholamine metabolism by inhibiting monoamine oxidase.

CAS No.

20748-11-2

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-phenyl-2-piperidin-2-ylacetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3

InChI Key

DUGOZIWVEXMGBE-UHFFFAOYSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

boiling_point

BP: 135 to 137 °C at 0.6 mm Hg

Color/Form

Crystals from ethanol (aqueous)

melting_point

74-75 °C
224 - 226 °C

Other CAS No.

40431-62-7

physical_description

Solid

Related CAS

298-59-9 (hydrochloride)

solubility

1255mg/L
Practically insoluble in water
Soluble in alcohol, ethyl acetate, ether;  practically insoluble in petroleum ether
1.82e-01 g/L

Origin of Product

United States

Stereochemical Aspects and Differential Activity of L Methylphenidate

Enantiomeric Configuration of Methylphenidate

Methylphenidate (MPH) is a chiral compound possessing two chiral centers, which results in the existence of four stereoisomers. These stereoisomers are organized into two pairs of enantiomers: the d- and l-forms of the threo and erythro diastereomers. ki.se This means the four isomers are d-threo-methylphenidate, l-threo-methylphenidate, d-erythro-methylphenidate, and l-erythro-methylphenidate. d-nb.info However, it is the threo pair of enantiomers that is primarily associated with the central stimulant effects of the drug. ki.sed-nb.info Consequently, the medication commonly used in clinical practice is a 50:50 racemic mixture of d-threo-MPH and l-threo-MPH. d-nb.inforesearchgate.netresearchgate.net For the purposes of this article, d-threo-methylphenidate will be referred to as d-MPH and l-threo-methylphenidate as l-MPH. The d-enantiomer is considered to be the more pharmacologically active of the two. d-nb.infofda.goveuropeanreview.org

Comparative Binding Affinities of l-Methylphenidate at Neurotransmitter Transporters

The pharmacological effects of methylphenidate are primarily mediated through its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). pharmgkb.orgnih.govpsychscenehub.com It functions as a reuptake inhibitor, blocking these transporters and thereby increasing the extracellular concentrations of dopamine and norepinephrine. pharmgkb.orgnih.govwikipedia.org Methylphenidate has a significantly lower affinity for the serotonin (B10506) transporter (SERT). pharmgkb.orgnih.gov

Research has consistently demonstrated stereoselectivity in the binding of methylphenidate enantiomers to these transporters. The d-MPH enantiomer exhibits a substantially higher affinity for both DAT and NET compared to the l-MPH enantiomer. researchgate.netnih.govnih.gov

One in vitro study using rat brain membranes reported the following IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter's binding activity:

EnantiomerDopamine Transporter (DAT) IC50Norepinephrine Transporter (NET) IC50Serotonin Transporter (SERT) IC50
d-MPH33 nM244 nM>50,000 nM
l-MPH540 nM5,100 nM>50,000 nM
(Data sourced from an in vitro animal study assessing affinity for transporters in rat brain membranes) pharmgkb.orgnih.gov

These findings highlight that d-MPH is approximately 16 times more potent at the dopamine transporter and about 21 times more potent at the norepinephrine transporter than l-MPH. Both enantiomers show negligible affinity for the serotonin transporter. pharmgkb.orgnih.gov Another study confirmed that racemic methylphenidate inhibits DAT and NET effectively but requires a concentration over 1,000 times higher to inhibit SERT. d-nb.info

Further research has shown that while both d- and l-MPH have an affinity for the 5-HT1A and 5-HT2B serotonin receptor subtypes, direct binding to the serotonin transporter itself is not significant. wikipedia.orgnih.gov The affinity for these catecholaminergic sites is predominantly found in the d-MPH isomer. nih.govdrugbank.com

Stereoselective Contributions of this compound to Neurobiological Effects

Studies in animal models have provided further evidence for the stereoselective effects of methylphenidate. In rats, the d-isomer was found to be more potent in inducing locomotor activity and in inhibiting the uptake of dopamine and norepinephrine in brain regions rich in these neurotransmitters. nih.gov In a study with juvenile rats that had dopamine-depleting brain lesions, d-MPH was 3.3 times more potent than the racemic mixture in reducing hyperactivity, while l-MPH had no effect on locomotor activity on its own. nih.gov Interestingly, when l-MPH was administered before d-MPH in these lesioned rats, it significantly reduced the motor-inhibiting effects of the d-enantiomer, suggesting an antagonistic interaction. nih.gov

The metabolism of methylphenidate is also stereoselective. The enzyme carboxylesterase 1 (CES1) is the primary enzyme responsible for metabolizing methylphenidate into its inactive metabolite, ritalinic acid. d-nb.info The catalytic activity of CES1 is 6 to 7 times higher for l-MPH compared to d-MPH. ki.sed-nb.info This leads to a much faster elimination of the l-enantiomer (B50610) from the body. tandfonline.com Consequently, after oral administration of the racemic mixture, the plasma concentrations of d-MPH are significantly higher than those of l-MPH. tandfonline.com The absolute bioavailability of l-MPH after oral administration is only about 5% or less, compared to 23% for d-MPH, which is indicative of extensive first-pass metabolism of l-MPH. d-nb.info

In vitro studies have also explored the effects of the enantiomers on enzymes involved in dopamine synthesis and degradation. One study found that d-threo-MPH led to a dose-dependent increase in the activity of both tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) and monoamine oxidase-B (an enzyme that breaks down dopamine). thieme-connect.com The effect of d-threo-MPH on these enzymes was greater than that of l-threo-MPH. thieme-connect.com

Molecular and Cellular Mechanisms of Action of L Methylphenidate

Interactions with Dopamine (B1211576) Transporter (DAT)

The dopamine transporter (DAT) is a primary target for methylphenidate. However, the affinity of the l-isomer for DAT is substantially lower than that of the d-isomer. In vitro studies using rat brain membranes have quantified this difference, showing that l-methylphenidate is significantly less potent at inhibiting dopamine uptake.

One study reported the mean IC50 values for dopamine uptake inhibition as 540 nM for this compound, compared to 33 nM for d-methylphenidate, indicating a roughly 16-fold lower potency for the l-isomer. nih.gov This weaker interaction means that this compound is a much less effective blocker of dopamine reuptake at typical concentrations. nih.gov Human and baboon positron emission tomography (PET) studies have further illustrated this disparity, demonstrating that while the d-isomer binds specifically and with high affinity to dopamine-rich regions like the striatum, the binding of the l-isomer is diffuse, non-specific, and significantly lower in these areas. researchgate.net This suggests that the l-isomer contributes minimally to the direct blockade of DAT and the subsequent increase in synaptic dopamine concentrations that are central to the drug's primary mechanism of action. nih.govresearchgate.net

Interactions with Norepinephrine (B1679862) Transporter (NET)

Similar to its interaction with DAT, this compound displays a considerably weaker affinity for the norepinephrine transporter (NET) compared to its d-counterpart. The affinity for catecholaminergic transporters, including both DAT and NET, resides predominantly in the d-isomer. nih.gov An in vitro study measuring the inhibition of norepinephrine uptake in rat brain synaptosomes reported an IC50 value of 5100 nM for this compound. nih.gov This is substantially higher than the values reported for the d-isomer, underscoring the l-isomer's limited direct role in norepinephrine reuptake inhibition. nih.govnih.gov While racemic methylphenidate is an effective inhibitor of both DAT and NET, the contribution of this compound to this effect is considered minor due to its lower potency. nih.gov

In Vitro Inhibitory Potency (IC50) of Methylphenidate Isomers at Monoamine Transporters nih.gov
IsomerDAT (IC50 nM)NET (IC50 nM)SERT (IC50 nM)
This compound5405100>50,000
d-Methylphenidate33244>50,000

Modulation of Serotonergic Systems by this compound

While the primary actions of methylphenidate involve catecholaminergic systems, interactions with the serotonin (B10506) system have also been investigated, revealing a more nuanced role for the l-isomer.

Research across multiple studies has consistently shown that neither d- nor this compound has a demonstrable binding affinity for the serotonin transporter (SERT). nih.govnih.gov In vitro screening assays report IC50 values for both isomers at SERT to be greater than 50,000 nM, indicating a clinically insignificant level of interaction. nih.gov Therefore, this compound is not considered to act as a serotonin reuptake inhibitor.

In contrast to its lack of affinity for SERT, this compound does exhibit binding affinity for certain serotonin receptor subtypes. A comprehensive in vitro screening revealed that both d- and this compound bind to 5-HT1A and 5-HT2B receptors. nih.gov Although the d-isomer exerts more predominant effects at these sites, the affinity of the l-isomer is notable. nih.govwikipedia.org The specific pharmacological activities, such as whether these interactions are agonistic or antagonistic, require further investigation. nih.gov This finding suggests a potential, albeit secondary, role for this compound in modulating serotonergic neurotransmission through direct receptor interaction rather than transporter blockade.

Binding Affinity (Ki, nM) of Methylphenidate Isomers at Serotonin Receptors nih.gov
Isomer5-HT1A (Ki, nM)5-HT2B (Ki, nM)
This compound19303290
d-Methylphenidate8431980

Influence on Vesicular Monoamine Transporter 2 (VMAT2)

The vesicular monoamine transporter 2 (VMAT2) is crucial for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release. Research indicates that methylphenidate can indirectly influence VMAT2 function. Methylphenidate administration has been shown to alter the subcellular distribution of VMAT2-containing vesicles and kinetically upregulate dopamine transport into vesicles that remain associated with the synaptosomal membrane. nih.govnih.gov This effect appears to be mediated by the drug's primary action of blocking DAT, which leads to increased extracellular dopamine and subsequent activation of D2 autoreceptors. nih.gov Studies have demonstrated that methylphenidate administration, at both therapeutic and high doses, selectively redistributes VMAT2 in monoaminergic neurons. drugbank.com However, this research has primarily been conducted using the racemic mixture or has not distinguished between the actions of the individual isomers on VMAT2. Given this compound's low affinity for DAT, its direct contribution to this D2 receptor-mediated indirect effect on VMAT2 is likely minimal.

Interactions with Other Neurotransmitter Systems (e.g., Glutamate (B1630785), Opioid, Sigma-1 Receptors)

Beyond the classical monoamine systems, methylphenidate interacts with several other neurotransmitter systems, although data specific to the l-isomer is limited.

Glutamate System : Studies using racemic methylphenidate have shown that it can modulate glutamate receptor function, with low doses potentiating NMDA receptor activity and high doses suppressing both NMDA and AMPA receptor currents in the prefrontal cortex. buffalo.edunih.gov One mechanism for this enhancement of NMDA receptor response is believed to be mediated by the sigma-1 receptor. nih.gov In vitro, high concentrations of racemic threo-methylphenidate have also been found to increase glutamate uptake in glial cells. glpbio.com The specific contribution of the l-isomer to these effects on the glutamate system has not been clearly delineated.

Opioid System : The interaction between methylphenidate and the opioid system, particularly the mu-opioid receptor (MOPR), has been investigated in the context of the drug's rewarding effects. Studies using a mouse model have shown that supra-therapeutic doses of racemic methylphenidate can upregulate MOPR activity in brain regions associated with reward, an effect that can be blocked by opioid antagonists like naltrexone. nih.govresearchgate.net This suggests an indirect modulation of the endogenous opioid system, likely downstream of methylphenidate's dopaminergic actions. nih.govgrantome.com As with other systems, the specific role of this compound in this interaction is not well-defined, but its weak effect on dopamine systems suggests its contribution would be minor.

Sigma-1 Receptors : Recent research has identified the sigma-1 receptor as a novel target for methylphenidate. nih.govresearchgate.net Pharmacological evidence indicates that racemic methylphenidate binds to sigma-1 receptors and that this interaction is involved in the enhancement of NMDA-receptor responses and the induction of locomotor hyperactivity at higher doses. nih.govphysoc.org The sigma-1 receptor has also been implicated as a target for other stimulants. researchgate.net A comprehensive in vitro screening of methylphenidate isomers did not report significant binding for this compound at sigma receptors (Ki >10,000 nM), suggesting this action resides primarily with the d-isomer or the racemate at higher concentrations.

Impact on Neuronal Firing Rates and Synaptic Transmission

The elevation of dopamine and norepinephrine levels in the synapse by methylphenidate initiates a cascade of effects on the electrical and chemical signaling between neurons, altering both the rate at which neurons fire action potentials and the efficiency of synaptic communication.

Methylphenidate's influence on neuronal firing is complex and can be region- and dose-dependent. It is generally thought to increase the neuronal firing rate, which distinguishes its mechanism from that of amphetamine, which tends to reduce the firing rate. wikipedia.org

In the prefrontal cortex (PFC), a key region for cognitive functions, methylphenidate modulates neuronal activity in a dose-dependent manner. Studies in freely behaving rats have shown that lower doses can primarily decrease neuronal activity, whereas higher doses tend to elicit an increase in firing rates. nih.gov This dual effect may be related to the activation of different dopamine receptor subtypes; D1 receptor activation is linked to increased firing rates, while D2 receptor activation is associated with attenuation of neuronal activity. nih.gov

Long-term administration presents a different pattern of effects. One study on the chronic effects of methylphenidate on PFC neurons in rats observed that after an initial increase in firing rate, a subsequent challenge with the drug led to a reduction in firing rate in a majority of the observed neurons, which may be interpreted as tolerance. nih.gov

Interactive Table 1: Acute and Chronic Effects of Methylphenidate (2.5mg/kg) on Prefrontal Cortex Neuronal Firing Rates in Rats
Condition Number of Units Observed Units with Increased Firing Rate (%) Units with Decreased Firing Rate (%)
Acute Effect (ED1) 9073%27%
Chronic Effect (ED10 Re-challenge) 54 (from units that initially increased)28% (further increase)72% (decrease/tolerance)

Data sourced from a study on freely behaving rats, tracking the same neurons over ten experimental days (ED). nih.gov

In the substantia nigra (SN), a critical area for dopamine production, long-term treatment with high doses of methylphenidate has been shown to alter the firing behavior of dopaminergic neurons. Specifically, it decreased the proportion of fast-firing dopaminergic neurons. nih.gov The same study also noted that the amplitude of the action potential in slow-firing dopaminergic neurons was higher in the high-dose group. nih.gov

Interactive Table 2: Effect of Long-Term Methylphenidate Treatment on Dopaminergic Neuron Firing Patterns in Rat Substantia Nigra
Treatment Group Ratio of Fast-Firing Neurons Action Potential Amplitude of Slow-Firing Neurons
Normal (Control) Normal RatioNormal Amplitude
Low-Dose Normal RatioNormal Amplitude
High-Dose Decreased RatioIncreased Amplitude

Findings are based on whole-cell recordings from dopaminergic neurons after seven months of treatment. nih.gov

By increasing the synaptic concentration of dopamine and norepinephrine, methylphenidate significantly modulates synaptic transmission and plasticity. frontiersin.org This modulation occurs through several mechanisms:

Enhanced Neurotransmitter Availability : The primary effect is the prolonged presence of dopamine and norepinephrine in the synaptic cleft, which leads to increased and sustained activation of their respective postsynaptic receptors. youtube.com Studies have shown that methylphenidate can produce a 3- to 4-fold increase in dopamine and norepinephrine in the striatum and prefrontal cortex. wikipedia.org

Modulation of Excitatory Synapses : Methylphenidate has been found to facilitate N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission via the sigma-1 receptor, a novel mechanism independent of its catecholamine transporter blockade. plos.org This enhancement of NMDA receptor activity can contribute to synaptic plasticity. Furthermore, methylphenidate can facilitate the strengthening of cortico-amygdala synapses by increasing AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor-mediated currents. nih.gov This effect is linked to improved learning. nih.govucsf.edu

Synaptic Plasticity : Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. Methylphenidate demonstrates opposing effects on long-term potentiation (LTP), a form of synaptic plasticity, depending on the duration of administration. A single administration has been shown to increase hippocampal LTP. frontiersin.org This is associated with an increased insertion of GluA1-containing AMPA receptors into the postsynaptic membrane. frontiersin.org Conversely, repeated administration can lead to a decrease in LTP compared to controls. frontiersin.org In animal models, methylphenidate has been shown to restore impaired LTP and recover the density of mature dendritic spines in hippocampal neurons. nih.gov

Structural Neuronal Changes : Beyond functional changes, methylphenidate can also induce physical alterations in neurons. It has been shown to affect the formation of dendritic spines, which are crucial for synaptic connections and communication between nerve cells. nih.gov

These combined effects on neuronal firing and synaptic transmission underlie the compound's influence on brain function, enhancing synaptic efficiency and modulating neural circuit activity in regions critical for attention and executive function. ucsf.eduneurosciencenews.com

Pharmacokinetics of L Methylphenidate in Preclinical Models

Absorption Characteristics and Bioavailability of l-Methylphenidate Enantiomers

The absorption and bioavailability of methylphenidate (MPH) are characterized by significant enantioselectivity, with the l-enantiomer (B50610) demonstrating markedly lower systemic availability compared to the d-enantiomer following oral administration in animal models. This disparity is largely attributed to extensive first-pass metabolism, which preferentially targets this compound.

In preclinical studies, the absolute oral bioavailability of l-MPH is substantially lower than that of d-MPH. For instance, in young monkeys, the oral bioavailability for total MPH was reported to be 22%. plos.org In rats and monkeys, the absolute bioavailability of MPH was found to be 0.19 and 0.22, respectively, indicating considerable presystemic elimination. researchgate.net This extensive first-pass metabolism effectively results in only the d-isomer reaching the bloodstream in significant amounts after oral dosing. nih.gov

Route-dependent differences in absorption are also evident. Transdermal administration in C57BL/6J mice, for example, circumvents the pronounced first-pass metabolism associated with oral dosing. nih.gov This leads to significantly higher plasma concentrations of l-MPH, approximately 50 times greater than those observed after oral administration. nih.gov

Studies in beagle dogs receiving oral d,l-MPH also highlight formulation-dependent absorption. An immediate-release (IR) formulation resulted in significant differences in maximum concentration (Cmax) and time to Cmax (Tmax) compared to a sustained-release (SR) preparation. nih.gov The relative bioavailability of the SR formulation was found to be 30.58±13.73%. nih.gov

Table 1: Bioavailability of Methylphenidate in Preclinical Models

Species Route of Administration Bioavailability Reference
Rat Oral 19% researchgate.net
Monkey Oral 22% plos.orgresearchgate.net

Distribution Patterns within Brain Regions and Peripheral Tissues

Following administration, methylphenidate enantiomers exhibit distinct distribution patterns within the central nervous system (CNS) and peripheral tissues. Due to its high lipid solubility and low plasma protein binding (10-33%), MPH is rapidly distributed throughout the body. tandfonline.comfda.gov

In mice, brain concentrations of both d- and this compound have been shown to exceed their corresponding plasma concentrations. nih.gov One study found that within 15 minutes of oral administration, brain concentrations of d-MPH and l-MPH were 4- and 5-fold higher than plasma concentrations, respectively. nih.gov At 30 minutes, this ratio increased to 6-8 fold for both enantiomers. nih.gov This suggests efficient transport across the blood-brain barrier.

However, there is a significant difference in the extent to which each enantiomer enters the CNS. Studies indicate that substantial amounts of d-MPH cross the blood-brain barrier, while l-MPH uptake into the CNS is limited. tandfonline.com In rats, females have been observed to have consistently higher brain concentrations of both d- and this compound and a slower clearance from the brain compared to males. europeanreview.org

In peripheral tissues, MPH is distributed between plasma (57%) and erythrocytes (43%). drugbank.com The volume of distribution for this compound has been measured at 1.80±0.91 L/kg. fda.gov

Preclinical studies in rats have also examined the impact of MPH on specific brain regions. For example, juvenile rats administered MPH showed altered neurochemical markers in the medial prefrontal cortex, hippocampal dentate gyrus, medial striatum, and hypothalamus. nih.govjneurosci.org

Table 2: Brain vs. Plasma Concentration Ratios of MPH Enantiomers in Mice

Time Post-Administration d-Methylphenidate (Brain/Plasma Ratio) This compound (Brain/Plasma Ratio) Reference
15 minutes ~4 ~5 nih.gov

Metabolic Pathways and Enantioselective Biotransformation

The metabolism of methylphenidate is extensive, rapid, and highly stereoselective, with hydrolysis being the primary pathway. plos.orgricardinis.pt This process favors the biotransformation of the l-enantiomer. plos.org

The principal enzyme responsible for the metabolism of methylphenidate is carboxylesterase 1 (CES1), a phase I drug-metabolizing enzyme primarily located in the liver. nih.govmdpi.compharmgkb.orgnih.gov CES1 catalyzes the de-esterification of MPH to its major, inactive metabolite, ritalinic acid. mdpi.comnih.govresearchgate.netnih.gov

This enzymatic hydrolysis is markedly enantioselective. CES1 exhibits a catalytic activity that is 6 to 7 times greater for l-threo-methylphenidate compared to d-threo-methylphenidate. tandfonline.comresearchgate.netki.se This preferential hydrolysis of l-MPH is the primary reason for its lower bioavailability and faster clearance compared to d-MPH. europeanreview.orgnih.gov While CES1 is the main enzyme, other carboxylesterases like CES2 and CES3 have shown no catalytic activity for either MPH enantiomer. mdpi.com In rodents, CES1 is active in both the liver and plasma. europeanreview.org

The primary metabolic pathway for both d- and this compound is hydrolysis by CES1 to form their corresponding inactive carboxylic acid metabolites, d- and l-ritalinic acid. plos.orgnih.govresearchgate.net Ritalinic acid is the main metabolite found in urine, accounting for a significant portion of the excreted dose. plos.org

The co-ingestion of ethanol (B145695) with methylphenidate can significantly alter its metabolism. In the presence of ethanol, CES1 can catalyze a transesterification reaction, forming ethylphenidate. wikipedia.org This process is also enantioselective, favoring the formation of l-ethylphenidate (B12724745) over d-ethylphenidate. nih.govresearchgate.net

Studies in C57BL/6J mice have shown that the concurrent administration of ethanol and dl-MPH leads to the enantioselective formation of l-ethylphenidate. nih.gov Furthermore, ethanol co-administration has been shown to increase the plasma concentrations of d-methylphenidate. nih.govscirp.org This is thought to occur because l-MPH competitively inhibits the presystemic CES1 metabolism of d-MPH. researchgate.net In mice, ethanol increased blood and brain concentrations of both d- and l-MPH. nih.gov Specifically, ethanol co-administration resulted in a 59% increase in blood d-MPH and a significant rise in blood l-MPH concentrations. nih.gov

Table 3: Effect of Ethanol on d-MPH Concentrations in C57BL/6J Mice (Oral dl-MPH)

Analyte Tissue Condition Concentration (μg/g or μg/mL) % Increase with Ethanol Reference
d-MPH Blood Without Ethanol 0.018 59% nih.gov
d-MPH Blood With Ethanol 0.03 nih.gov
d-MPH Brain Without Ethanol 0.03 40.6% nih.gov

Elimination Kinetics in Animal Systems

The elimination of methylphenidate and its metabolites primarily occurs through renal excretion. In animal models, a large percentage of the administered dose is recovered in the urine, mainly as ritalinic acid. plos.org Fecal excretion accounts for a much smaller portion, typically around 3% of the dose over 48 hours. plos.org

The systemic clearance of this compound is significantly higher than that of d-methylphenidate due to the stereoselective metabolism by CES1. The systemic clearance for this compound has been reported as 0.73±0.28 L/h/kg. fda.gov In rats, clearance of MPH was found to be high. researchgate.net Studies in beagle dogs also showed significant differences in clearance between immediate- and sustained-release formulations. nih.gov The half-life of the primary inactive metabolite, ritalinic acid, is approximately 3-4 hours. ricardinis.pt

Preclinical Research Methodologies and Animal Models for L Methylphenidate

In Vitro Experimental Paradigms

In vitro methodologies provide a controlled environment to dissect the molecular interactions of l-methylphenidate.

Receptor binding and transporter uptake assays are crucial for determining the affinity and activity of this compound at its primary molecular targets. These assays typically utilize cloned human transporters expressed in cell lines or synaptosomes prepared from animal brain tissue. Radioligand binding studies have demonstrated that methylphenidate, as a racemic mixture, binds to both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). wikipedia.orgnih.gov The d-threo-isomer is known to be the more pharmacologically active component, while the l-threo-isomer has a significantly lower affinity for these transporters. pharmgkb.org

Studies comparing the enantiomers have shown that d-methylphenidate has a much higher affinity for DAT and NET compared to this compound. pharmgkb.org For instance, in vitro studies using rat brain membranes revealed that the mean IC50 values for d-methylphenidate at DAT and NET were 33 nM and 244 nM, respectively. In contrast, the l-isomer exhibited significantly weaker affinity with IC50 values of 540 nM for DAT and 5100 nM for NET. pharmgkb.org Both enantiomers show negligible affinity for the serotonin (B10506) transporter (SERT). pharmgkb.orgnih.gov The significant difference in potency between the isomers underscores the stereoselectivity of the transporters. wikipedia.org

In Vitro Affinity of Methylphenidate Enantiomers for Monoamine Transporters in Rat Brain Membranes

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
d-Methylphenidate33244>50,000
This compound5405100>50,000

Data sourced from an in vitro animal study assessing the affinity of MPH for different transporters in rat brain membranes. pharmgkb.org

Neurotransmitter efflux assays are employed to investigate whether a compound acts as a transporter substrate, inducing reverse transport of neurotransmitters, or as a blocker that inhibits reuptake. Unlike amphetamine, which is a known transporter substrate, methylphenidate is primarily characterized as a reuptake inhibitor. wikipedia.org Studies using ex vivo radiolabelled neurotransmitter assays with rat brain tissue have shown that methylphenidate can induce dopamine and norepinephrine efflux, particularly at higher concentrations. mdpi.com

Research indicates that methylphenidate does not cause monoamine efflux in the same manner as transporter substrates like amphetamine. core.ac.uk Instead, at high doses, it may modulate the conformation of the dopamine transporter, leading to an increase in extracellular dopamine that is not mediated by substrate competition. wikipedia.orgdrugbank.com One study observed significant dopamine and norepinephrine efflux from the prefrontal cortex of rats when exposed to a high concentration (100 µM) of methylphenidate. mdpi.com This effect was found to originate from both dopamine and norepinephrine terminals. mdpi.com

Cell culture models, particularly those using neuronal or transfected cell lines, are invaluable for exploring the cellular and molecular mechanisms of drug action. Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used due to their dopaminergic characteristics. researchgate.netugr.essciforum.netbmrat.comcancertools.org These cells can be differentiated to form more mature neuron-like cells, providing a platform to study effects on neurite outgrowth and synaptogenesis. sciforum.net

In vitro dissolution studies are critical for characterizing the release profiles of different formulations of methylphenidate, including immediate-release and extended-release preparations. These studies are typically conducted using USP dissolution apparatus in various media that simulate the pH conditions of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). turkjps.orgeuropa.eufda.govuspnf.com

The data from these studies are used to establish the release kinetics, which can follow zero-order, first-order, or other models like the Higuchi model for diffusion-controlled release. turkjps.orgrjpdft.com For extended-release formulations, the goal is to demonstrate a controlled and prolonged release of the active substance over a specified period, often 8 to 12 hours. rjpdft.comgoogle.com These studies ensure product consistency and can be used to predict in vivo performance. For example, some extended-release formulations are designed with an immediate-release outer coat and a controlled-release core to provide a biphasic plasma concentration profile. europa.eugoogle.com

Example In Vitro Dissolution Profile for an Extended-Release Methylphenidate Formulation

Time (hours)Percent Drug Released
112-32%
440-60%
10Not Less Than 85%

Data represents a sample tolerance range for an extended-release formulation. uspnf.com

In Vivo Animal Models

In vivo animal models are essential for understanding the systemic and behavioral effects of this compound in a complex biological system.

Genetically modified rodent models, particularly those with alterations in the dopamine system, have been instrumental in studying the effects of methylphenidate. The dopamine transporter knockout (DAT-KO) mouse is one of the most widely used models in ADHD research. ub.edu These mice exhibit spontaneous hyperactivity and cognitive deficits, which are considered to have face validity for ADHD. ub.edujneurosci.org

Interestingly, psychostimulants like methylphenidate have a "paradoxical" calming effect in these hyperdopaminergic mice, reducing their locomotor activity, which mirrors the therapeutic effect seen in many individuals with ADHD. jneurosci.orgpnas.org Studies in DAT-KO mice have been crucial in demonstrating that the dopamine transporter is the primary target for the locomotor-stimulating and rewarding effects of methylphenidate. researchgate.net In mice with a methylphenidate-resistant dopamine transporter, the stimulating effects of the drug are absent, further confirming the critical role of DAT. researchgate.net Other genetically modified models, such as those with alterations in dopamine receptors or other neurotransmitter systems, are also used to investigate the complex neurobiological underpinnings of methylphenidate's effects. rockefeller.eduresearchgate.net

Lesion-Induced Animal Models (e.g., 6-Hydroxydopamine)

Lesion-induced animal models, particularly those utilizing the neurotoxin 6-hydroxydopamine (6-OHDA), are pivotal in the preclinical investigation of this compound. The 6-OHDA model is widely used to create animal models of Attention Deficit Hyperactivity Disorder (ADHD) by inducing lesions in the nigrostriatal dopaminergic pathways. conductscience.com This process results in dopamine-deficient animals that exhibit core symptoms associated with ADHD, such as hyperactivity, impulsivity, and behavioral disinhibition. conductscience.com

In a notable study, female rats were administered 6-OHDA via microinjection into the prefrontal cortex (PFC) at postnatal day 10. researchgate.net This resulted in a significant 61% depletion of PFC dopamine, leading to increased impulsive choice and a preference for cocaine-associated environments when compared to control females. researchgate.net Subsequent treatment with methylphenidate was found to reduce these impulsive behaviors and cocaine preferences in the 6-OHDA-lesioned females. researchgate.net Interestingly, the neonatal lesioning of central dopaminergic pathways with 6-OHDA severely diminishes dopamine in the striatum, leading to a dopamine deficiency in the midbrain and subsequent ADHD-like behaviors. conductscience.com When treated with methylphenidate, these 6-OHDA-lesioned mice demonstrated a paradoxical hypolocomotion, observed as significantly reduced horizontal activity scores, in contrast to control mice which showed increased locomotor activity. conductscience.com

The 6-OHDA model is recognized for its ability to induce motor impulsivity related to action restraint, a key feature of ADHD. researchgate.net The proper functioning of the prefrontal cortex is highly sensitive to optimal levels of catecholamines, and the 6-OHDA model provides a valuable tool to study dopamine-related motor impulsivity. researchgate.net Research has shown that both 6-OHDA and d-amphetamine can be suitable tools for inducing models of such impulsivity. researchgate.net

The application of 6-OHDA is not limited to inducing behavioral deficits. Studies have also investigated its use in understanding the long-term effects of methylphenidate treatment. For instance, juvenile treatment with methylphenidate in 6-OHDA-lesioned female rats was found to interact strongly with the lesion to increase the expression of various receptor mRNAs in the PFC, including D4, D5, Alpha-1A, Alpha-2A, and 5-HT-1A. researchgate.net This highlights the complex interplay between early-life dopamine system integrity and the subsequent response to psychostimulant treatment.

Table 1: Effects of this compound in 6-Hydroxydopamine (6-OHDA) Lesion Models
Model System6-OHDA Lesion SiteKey Behavioral OutcomeEffect of this compoundReference
Female RatsPrefrontal Cortex (PFC)Increased impulsive choice and cocaine preferenceReduced impulsive choice and cocaine preference researchgate.net
MiceNigrostriatal Dopaminergic PathwaysHyperactivity and poor inhibition controlParadoxical hypolocomotion (reduced horizontal activity) conductscience.com

Developmental Exposure Models (e.g., Prenatal Nicotine (B1678760) Exposure)

Developmental exposure models, particularly those involving prenatal nicotine exposure (PNE), have emerged as a significant tool in this compound research. These models are based on the clinical observation that cigarette smoking and other forms of nicotine use during pregnancy are associated with an increased risk of cognitive and neurodevelopmental disorders in offspring, including Attention-Deficit/Hyperactivity Disorder (ADHD). jneurosci.orgfrontierspartnerships.org

A mouse model of PNE has been shown to produce offspring with hyperactivity, selective decreases in cingulate cortical volume, and reduced dopamine turnover in the frontal cortex. jneurosci.org These characteristics closely parallel the human ADHD phenotype. jneurosci.org Notably, oral administration of methylphenidate to these PNE mice effectively decreases their hyperactivity and increases frontal cortex dopamine turnover, mirroring the therapeutic effects seen in human ADHD patients. jneurosci.org This suggests that the PNE mouse model holds considerable translational value for studying ADHD and evaluating new therapeutic agents. jneurosci.orgfrontierspartnerships.org

Further research using the PNE mouse model has demonstrated that methylphenidate can restore not only behavioral impairments but also neuroplasticity deficits. mdpi.comresearchgate.net Specifically, a single dose of methylphenidate was found to rectify changes in AMPA receptor subunit composition and distribution, and promote the maturation of dendritic spines in the hippocampal pyramidal neurons of PNE mice. mdpi.com These findings provide a deeper understanding of the molecular mechanisms through which methylphenidate exerts its therapeutic effects.

The PNE model also allows for the investigation of sex-dependent effects. One study found that perinatal nicotine exposure resulted in significant attention and working memory deficits in male, but not female, offspring. plos.org This highlights the importance of considering sex as a biological variable in preclinical research on developmental disorders and their treatment.

Table 2: Key Findings in Prenatal Nicotine Exposure (PNE) Models and this compound
Model SystemKey PhenotypesEffect of this compoundReference
MouseHyperactivity, decreased cingulate cortex volume, reduced frontal cortex dopamine turnoverDecreased hyperactivity, increased frontal cortex dopamine turnover jneurosci.org
MouseImpaired attention, hyperactivity, and working memory; altered AMPA receptor composition and dendritic spine morphology in the hippocampusRestored behavioral performance and neuroplasticity (AMPA receptor composition and dendritic spine maturation) mdpi.comresearchgate.net
MouseSex-dependent deficits in attention and working memory (males affected)Not explicitly tested on these specific deficits in the cited study plos.org

Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is the most widely utilized and accepted genetic animal model for Attention-Deficit/Hyperactivity Disorder (ADHD). frontiersin.orgresearchgate.netnih.gov Bred from the Wistar-Kyoto (WKY) rat, which serves as the normotensive control strain, the SHR exhibits many of the core behavioral and neurobiological features of ADHD. frontiersin.org These include deficits in sustained attention, motor impulsiveness, and hyperactivity in novel environments. frontiersin.org From a neurochemical perspective, SHR rats display reduced dopamine (DA) signaling and increased expression of the dopamine transporter (DAT), which are findings consistent with observations in human ADHD patients. frontiersin.org

The predictive validity of the SHR model is often assessed by its response to methylphenidate. Numerous studies have shown that methylphenidate can ameliorate many of the behavioral deficits observed in SHR rats. For instance, methylphenidate has been found to correct attentional and motor impairments in this model. frontiersin.org In one study, methylphenidate administration prior to a choice test restored goal-directed behavior in SHR rats, a cognitive function that was found to be impaired in these animals compared to their WKY counterparts. frontiersin.org

However, the effects of methylphenidate on hyperactivity in the SHR model are not always straightforward and can be dose-dependent. A systematic review and meta-analysis of studies evaluating methylphenidate's effects on SHR behavior found that while the drug improved attentional and mnemonic performance and decreased impulsivity, it did not consistently reduce hyperactivity. researchgate.netnih.gov In fact, at high doses, methylphenidate was observed to increase locomotor activity. researchgate.netnih.gov This finding has led to some debate regarding the full predictive validity of the SHR model, as the paradoxical calming effect of stimulants on hyperactivity is a hallmark of ADHD treatment in humans. researchgate.netnih.gov

Despite this, the SHR model remains an invaluable tool for investigating the neurobiological underpinnings of ADHD and the mechanisms of action of therapeutic agents like this compound. Different sub-strains of SHR, such as the SHR/Izm, have also been characterized and show promise as unique models of ADHD, exhibiting hyperactivity and inattention that are ameliorated by low doses of methylphenidate. nii.ac.jp

Table 3: Behavioral Effects of this compound in the Spontaneously Hypertensive Rat (SHR) Model
Behavioral DomainObserved Deficit in SHREffect of this compoundReference
Goal-Directed BehaviorImpairedRestored frontiersin.org
AttentionImpairedImproved researchgate.netnih.gov
ImpulsivityIncreasedDecreased (dose-dependent) researchgate.netnih.gov
Locomotor Activity (Hyperactivity)IncreasedNo reduction at low/medium doses; increased at high doses researchgate.netnih.gov
Hyperactivity and Inattention (SHR/Izm sub-strain)PresentAmeliorated at a low dose nii.ac.jp

Advanced Neurophysiological and Neurochemical Techniques in Preclinical Research

Electrophysiological Recordings (e.g., Single-Cell, Local Field Potentials)

Electrophysiological recordings are a cornerstone of preclinical research, providing high-resolution insights into neuronal activity. These techniques, which include single-cell recordings and the measurement of local field potentials (LFPs), allow for the direct assessment of how this compound modulates the electrical behavior of neurons and neural circuits. nih.govfrontiersin.org

Single-unit extracellular recordings in anesthetized rats have been used to investigate the effects of methylphenidate on the locus coeruleus (LC), a brain region critical for attention and arousal. nih.gov Research has demonstrated that methylphenidate administration decreases the spontaneous firing rate of LC neurons. nih.gov This is thought to be one of the mechanisms through which stimulants enhance cognitive functions like attention. nih.gov

Local field potentials (LFPs) represent the summed electrical activity of a population of neurons and are typically recorded using a microelectrode placed in the extracellular space. wikipedia.org LFPs provide a measure of the synchronized activity within a local brain region. frontiersin.orgwikipedia.org Studies have shown that methylphenidate can influence LFPs. For instance, it has been reported to decrease the average sensory-evoked field potentials in various brain regions. nih.gov

In developmental models, such as the prenatal nicotine exposure (PNE) mouse model of ADHD, electrophysiological techniques have been instrumental in elucidating the mechanisms of methylphenidate's therapeutic effects. In hippocampal brain slices from PNE mice, whole-cell patch-clamp recordings have revealed that AMPAR-dependent excitatory postsynaptic currents (EPSCs) are decreased in CA1 pyramidal neurons. mdpi.com Treatment with methylphenidate was found to restore these currents to normal levels. mdpi.com Furthermore, long-term potentiation (LTP), a cellular correlate of learning and memory, is reduced in PNE animals and is significantly restored following methylphenidate administration. mdpi.comresearchgate.net

The integration of electrophysiological recordings with other techniques allows for a more comprehensive understanding of brain function. For example, fast sampling amperometry can be used for the concurrent measurement of rapid neurochemical and electrophysiological events using a single sensor. researchgate.net This is based on the principle that the high-frequency component of an amperometric recording resembles the LFP, while the low-frequency component reflects the electrochemical signal. researchgate.net

Table 4: Effects of this compound on Electrophysiological Measures
TechniqueBrain Region/ModelKey FindingEffect of this compoundReference
Single-Unit RecordingLocus Coeruleus (Rat)Spontaneous neuronal firingDecreased spontaneous discharge activity nih.gov
Local Field Potentials (LFPs)Various (Rat)Sensory-evoked field potentialsDecreased average sensory-evoked field potentials nih.gov
Whole-Cell Patch-Clamp RecordingHippocampal CA1 (PNE Mouse Model)Decreased AMPAR-dependent EPSCsRestored AMPAR-dependent EPSCs to normal levels mdpi.com
Field RecordingsHippocampus (PNE Mouse Model)Reduced Long-Term Potentiation (LTP)Restored LTP mdpi.comresearchgate.net

Neuroimaging Approaches (e.g., Animal fMRI, MicroPET)

Advanced neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and micro-positron emission tomography (microPET), have been adapted for use in preclinical animal models, providing a translational bridge to human studies. These methods allow for the non-invasive, in vivo visualization and quantification of brain structure, function, and neurochemistry, offering valuable insights into the effects of this compound.

Micro-Positron Emission Tomography (MicroPET)

MicroPET is a powerful tool for studying the pharmacological effects of drugs on brain activity and neurotransmitter systems in small animals. oup.com By using specific radiotracers, researchers can measure various biological processes. For instance, [¹⁸F]Fluoro-2-deoxy-2-D-glucose (FDG) is used to assess brain glucose metabolism, which is an indicator of neuronal activity. oup.comresearchgate.netresearchgate.net

Studies in nonhuman primates have utilized microPET with FDG to investigate the long-term effects of methylphenidate. In one such study, rhesus monkeys were treated with methylphenidate for six years. researchgate.netresearchgate.net MicroPET scans revealed a significant decrease in FDG uptake in the cerebellum in both low and high-dose groups compared to controls, suggesting that chronic methylphenidate exposure can lead to long-lasting changes in cerebellar metabolism. researchgate.netresearchgate.net

MicroPET can also be used with radiolabeled ligands to study specific neurotransmitter systems. For example, [¹¹C]-d-threo-methylphenidate has been used as a radiotracer to image dopamine transporter (DAT) binding in the mouse brain. lums.edu.pk This allows for the direct visualization and quantification of DAT occupancy by methylphenidate and other compounds. frontiersin.org Rodent microPET studies have also documented changes in dopamine D1 and D2 receptor availability in response to chronic exposure to psychostimulants. oup.com

Animal Functional MRI (fMRI)

Animal fMRI provides high spatial and temporal resolution to map brain activation patterns in response to pharmacological challenges or stimuli. While its application in awake, behaving rodents for cue-exposure studies is still developing, fMRI has been used to investigate the neural responses to various drugs. oup.com For example, fMRI studies in rodents have shown that cocaine administration increases brain activation in frontal cortical regions, the striatum, and the thalamus. oup.com This provides a framework for how similar studies could be designed to investigate the acute and chronic effects of this compound on brain circuitry.

The combination of these neuroimaging modalities, such as simultaneous PET-MRI, offers even greater potential by allowing for the concurrent assessment of functional, metabolic, and anatomical information in a single imaging session. lums.edu.pk This integrated approach is poised to significantly advance our understanding of the complex effects of this compound on the brain.

Table 5: Neuroimaging Findings Related to this compound in Preclinical Models
TechniqueModel SystemRadiotracer/MethodKey FindingReference
MicroPETRhesus Monkey (long-term treatment)[¹⁸F]FDGDecreased glucose uptake in the cerebellum researchgate.netresearchgate.net
MicroPETMouse[¹¹C]-d-threo-methylphenidateVisualized specific dopamine transporter (DAT) binding in the striatum lums.edu.pk
MicroPETRat (long-term treatment)D2 Receptor LigandOral methylphenidate decreased D2 receptor binding availability after 2 months and increased it after 8 months oup.com

Microdialysis and Voltammetry for Neurochemical Monitoring

Microdialysis and voltammetry are powerful in vivo techniques used to monitor the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of awake, behaving animals. frontiersin.orgresearchgate.netnih.gov These methods provide critical information about the neurochemical effects of this compound, particularly on the dopamine and norepinephrine systems.

Microdialysis

Microdialysis is a sampling technique that allows for the collection and subsequent analysis of extracellular fluid from a discrete brain area. frontiersin.orgresearchgate.netdoi.org A small probe with a semi-permeable membrane is implanted into the target region. doi.org A physiological solution is slowly perfused through the probe, and molecules from the extracellular space diffuse across the membrane into the perfusion fluid (dialysate), which is then collected for analysis by methods like high-performance liquid chromatography (HPLC). mdpi.com

Microdialysis has been instrumental in demonstrating that therapeutic doses of methylphenidate significantly increase extracellular dopamine levels in the brain. conductscience.com This is a direct consequence of its action as a dopamine transporter (DAT) blocker. yale.edu Studies have also used microdialysis to show that low doses of methylphenidate can preferentially increase norepinephrine levels, particularly in the prefrontal cortex. yale.edu This technique offers excellent specificity and sensitivity for quantifying neurotransmitter release. frontiersin.org

Voltammetry

Voltammetry, including techniques like fast-scan cyclic voltammetry (FSCV), provides real-time measurement of electroactive neurochemicals, such as dopamine, with high temporal and spatial resolution. frontiersin.orgdoi.org An electrical potential is applied to a carbon-fiber microelectrode, causing the target analyte to oxidize or reduce, which generates a measurable current that is proportional to its concentration. doi.org

While standard FSCV is well-suited for measuring rapid, phasic changes in neurotransmitter levels, modifications to the technique have been developed to allow for the measurement of tonic (basal) dopamine concentrations. doi.org These advanced voltammetric methods have been successfully applied in vivo in rodent models and have demonstrated consistency in measuring extracellular dopamine concentrations. doi.org The high temporal resolution of voltammetry is a key advantage, allowing researchers to correlate rapid changes in neurochemical signaling with specific behaviors.

Together, microdialysis and voltammetry provide complementary information. Microdialysis allows for the identification and quantification of a wide range of analytes, while voltammetry offers superior temporal resolution for specific electroactive compounds. frontiersin.orgnih.gov Both techniques are essential for elucidating the precise neurochemical mechanisms underlying the therapeutic effects of this compound.

Table 6: Comparison of Microdialysis and Voltammetry for Neurochemical Monitoring
TechniquePrincipleKey AdvantagesPrimary Application in this compound ResearchReference
MicrodialysisSampling of extracellular fluid via a semi-permeable membrane for later analysis.High specificity and sensitivity for a wide range of analytes.Quantifying changes in extracellular dopamine and norepinephrine levels. frontiersin.orgresearchgate.netdoi.org
Voltammetry (e.g., FSCV)Real-time electrochemical detection of electroactive analytes at a microelectrode surface.High temporal (sub-second) and spatial resolution.Measuring rapid, phasic, and tonic changes in dopamine release. frontiersin.orgdoi.org

Behavioral Phenotyping Assays in this compound Research

Behavioral phenotyping assays are fundamental in preclinical research to characterize the effects of this compound on various domains of behavior in animal models. These assays are designed to assess functions that are often impaired in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), such as motor control, attention, reward processing, and memory. The use of standardized and validated behavioral paradigms allows researchers to investigate the neurobiological mechanisms underlying the therapeutic effects of this compound.

The assessment of locomotor activity and motor control is a cornerstone of preclinical psychopharmacology, providing insights into the stimulant properties of compounds like methylphenidate.

The Open-Field Test is a widely utilized paradigm to evaluate spontaneous locomotor activity, exploration, and anxiety-like behavior. In this test, an animal is placed in a novel, enclosed arena, and its movements are tracked over a period of time. Research has shown that methylphenidate can have varied effects on locomotor activity depending on the animal model and experimental conditions. For instance, in spontaneously hypertensive rats (SHR), an accepted animal model for ADHD, methylphenidate has been shown to modulate their characteristic hyperactivity. Conversely, in control mice, methylphenidate administration led to a significant increase in locomotor activity. Studies have demonstrated that methylphenidate dose-dependently increases locomotor activity in wild-type mice. The route of administration also appears to be a critical factor; one study found that an oral dose of methylphenidate transiently decreased spontaneous locomotor activity, whereas an intraperitoneal injection of the same dose had no effect.

Another key assay is the Elevated Plus-Maze , which is primarily used to assess anxiety but also provides data on locomotor activity. This apparatus consists of two open arms and two enclosed arms raised from the floor. An anxiolytic-like effect is inferred when an animal spends more time in the open arms. In one study, rats administered methylphenidate spent a significantly larger amount of time in the open arms compared to controls, suggesting a reduction in anxiety. This was accompanied by increased grid crossings on the maze, indicating enhanced locomotor activity.

Table 1: Effects of Methylphenidate on Locomotor Activity in Preclinical Models

AssayAnimal ModelKey FindingsCitations
Open-Field Test Spontaneously Hypertensive Rats (SHR)Modulated inherent hyperactivity.
Wild-Type MiceDose-dependently increased locomotor activity.
6-OHDA-lesioned MiceInduced paradoxical hypolocomotion (reduced activity).
Elevated Plus-Maze Juvenile RatsIncreased time spent in open arms and increased grid crossings.

Tasks designed to measure attention and inhibitory control are crucial for modeling the cognitive-enhancing effects of methylphenidate.

The Five-Choice Serial Reaction Time Task (5-CSRTT) is a sophisticated behavioral paradigm that assesses sustained and selective attention, as well as impulsivity (inhibitory control). In this task, an animal must detect a brief visual stimulus presented in one of five locations to receive a reward. Premature responses, made before the stimulus appears, are a measure of impulsive action. Studies using the 5-CSRTT have shown that methylphenidate can improve performance, although effects can be complex. For example, in rats exhibiting sub-optimal performance, low doses of methylphenidate decreased the percentage of omissions (a measure of inattention). However, in the SHR model, methylphenidate was found to increase incorrect responding at a single dose, with no effect on premature responding. Other research found that while methylphenidate

Neurobiological Adaptations and Long Term Effects of L Methylphenidate in Preclinical Studies

Persistent Alterations in Dopamine (B1211576) Transporter Density and Function

Preclinical research indicates that long-term administration of l-methylphenidate can lead to lasting changes in the density and function of the dopamine transporter (DAT). Studies in rats have demonstrated that chronic oral methylphenidate treatment can increase DAT binding in various subregions of the caudate putamen and the ventral caudate putamen tail. nih.gov This increase in DAT levels may be an adaptive response to maintain normal levels of synaptic dopamine. nih.gov In contrast, other studies have reported that early administration of methylphenidate to young rats causes a persistent reduction in the density of striatal dopamine transporters that lasts into adulthood. researchgate.net Specifically, a two-week course of a clinically relevant dose in prepubertal rats resulted in a nearly 50% decrease in striatal dopamine transporters 45 days after the treatment ended. researchgate.net

Interestingly, some research suggests that the effects on DAT density might be reversible. One study found that while chronic methylphenidate treatment increased DAT binding, these levels returned to normal after a period of abstinence. nih.gov Similarly, another study observed a reduction in striatal DAT density in children with ADHD three months after starting methylphenidate treatment; however, after discontinuing the medication, DAT activity returned to pretreatment levels. researchgate.net These findings suggest that the dopaminergic system may adapt to the presence of this compound and then readjust upon its withdrawal.

The effects of methylphenidate on DAT are not uniform across all brain regions. For example, chronic treatment in rats has been shown to decrease norepinephrine (B1679862) transporter density in the medial prefrontal cortex and hippocampal dentate gyrus. nih.gov Furthermore, the response to methylphenidate can be influenced by the animal model used. In an animal model of ADHD, methylphenidate normalized elevated DAT densities, but the extent of this normalization differed between inattentive and combined subtypes. uni-bielefeld.de

Interactive Table: Effects of this compound on Dopamine Transporter (DAT) Density in Preclinical Studies

SpeciesBrain RegionDuration of TreatmentKey Finding on DAT DensityCitation
RatCaudate Putamen, Ventral CPu Tail3 monthsIncreased binding levels nih.gov
RatStriatum2 weeks (prepubertal)Persistent reduction (~50%) researchgate.net
RatStriatumChronicReversible increase nih.gov
RatMedial Prefrontal Cortex, Hippocampal Dentate GyrusChronicDecreased NET density nih.gov

Chronic Effects on Neurotransmitter Systems and Receptor Sensitivity

Chronic exposure to this compound induces significant adaptations in various neurotransmitter systems beyond dopamine, including norepinephrine and serotonin (B10506), and alters receptor sensitivity.

Dopaminergic System: Long-term methylphenidate treatment has been shown to decrease the efficiency of extracellular dopamine in modulating NMDA-induced firing activities in the striatum, suggesting a desensitization to dopamine. mdpi.com Chronic exposure can also lead to a significant decrease in dopamine D2 receptor availability in the striatum. mdpi.com However, some studies have reported an increase in dopamine D1 receptor binding in the basal ganglia following chronic oral treatment. nih.gov These changes in receptor density and sensitivity are often reversible upon cessation of the drug. nih.gov

Noradrenergic and Serotonergic Systems: Methylphenidate is known to block both dopamine and norepinephrine transporters, leading to increased concentrations of both neurotransmitters in the synaptic cleft. frontiersin.org Low, clinically relevant doses in adolescent rats have been found to increase extracellular norepinephrine in the hippocampus without significantly affecting dopamine in the nucleus accumbens. jneurosci.org This suggests that norepinephrine systems may play a crucial role in the therapeutic effects of the drug. jneurosci.org Chronic treatment can also lead to changes in the serotonin system, with studies showing alterations in 5-HT transporter density. uni-bielefeld.de

Glutamatergic System: The glutamatergic system is also significantly affected by chronic methylphenidate administration. Low doses have been found to selectively enhance N-methyl-D-aspartate receptor (NMDAR) function, while high doses suppress both NMDAR and AMPA receptor-mediated currents. buffalo.edu Chronic treatment in adolescent rats has been shown to promote dose-dependent effects on NMDA receptor binding into adulthood. dovepress.com Specifically, one study found that a single dose of methylphenidate in juvenile rats significantly decreased the surface and total protein levels of NMDA receptor subunits NR1 and NR2B, but not NR2A, in the prefrontal cortex. nih.gov

Interactive Table: Chronic Effects of this compound on Neurotransmitter Receptors

Receptor TypeBrain RegionEffect of Chronic TreatmentCitation
Dopamine D2 ReceptorStriatumDecreased availability mdpi.com
Dopamine D1 ReceptorBasal GangliaIncreased binding nih.gov
NMDA ReceptorPrefrontal CortexDecreased NR1 and NR2B subunits (single dose) nih.gov
NMDA ReceptorStriatumDecreased dopamine modulation of NMDA activity mdpi.com

Neuroplasticity Modifications (e.g., Synaptic Morphology, Receptor Subunit Composition)

Long-term use of this compound induces notable changes in neuroplasticity, including alterations in synaptic morphology and the composition of neurotransmitter receptor subunits.

Synaptic Morphology: Preclinical studies have revealed that chronic methylphenidate exposure can alter dendritic spine morphology. In mice, chronic administration increased the density of dendritic spines on medium spiny neurons in the nucleus accumbens. pnas.orgnih.gov Interestingly, the effect of methylphenidate on shorter spines was less pronounced than that of cocaine, while it induced a greater increase in the density of longer spines in the shell of the nucleus accumbens compared to cocaine. pnas.orgnih.gov In a mouse model of ADHD, methylphenidate was found to restore the maturation of dendritic spines in the hippocampus, increasing the fraction of mature mushroom-type spines and decreasing the fraction of immature thin-type spines. nih.govmdpi.com However, other research has shown that long-term use in juvenile rats did not lead to significant changes in the dendritic morphology of medium spiny neurons in the nucleus accumbens. apa.org

Receptor Subunit Composition: this compound treatment can also modify the subunit composition of glutamate (B1630785) receptors. A single dose in juvenile rats was shown to significantly decrease the surface and total protein levels of the NMDA receptor subunits NR1 and NR2B in the prefrontal cortex, without affecting the NR2A subunit. nih.gov In contrast, the same study found that methylphenidate treatment increased the amplitude and short-term depression of AMPA receptor-mediated currents. nih.gov Another study in a mouse model of ADHD demonstrated that methylphenidate restored neuroplasticity by altering AMPA receptor subunit composition and distribution. nih.govresearchgate.net Specifically, it was suggested that methylphenidate enhances the mobilization of GluA1-containing AMPA receptors to the plasma membrane of pyramidal neurons. nih.gov

Interactive Table: Effects of this compound on Neuroplasticity

Neuroplasticity MarkerBrain RegionKey FindingCitation
Dendritic Spine DensityNucleus Accumbens (Mouse)Increased density pnas.orgnih.gov
Dendritic Spine MaturationHippocampus (Mouse ADHD model)Increased mature spines, decreased immature spines nih.govmdpi.com
NMDA Receptor SubunitsPrefrontal Cortex (Juvenile Rat)Decreased NR1 and NR2B surface levels nih.gov
AMPA Receptor SubunitsHippocampus (Mouse ADHD model)Restored subunit composition and distribution nih.govresearchgate.net

Age- and Sex-Dependent Neuroadaptive Responses to this compound

The neuroadaptive responses to chronic this compound administration are significantly influenced by the age and sex of the subject.

Age-Dependent Effects: Adolescence is a critical period of neurodevelopment, and exposure to methylphenidate during this time can lead to different and sometimes more profound effects compared to exposure in adulthood. nih.gov For instance, studies in rats have shown that adolescent exposure to moderate doses of methylphenidate can increase impulsive choice later in life, an effect not observed when the same doses are administered during adulthood. frontiersin.org In terms of neurogenesis, adolescent-treated rats showed an increase in this process, while adult-treated rats exhibited a decrease in cell proliferation. researchgate.net Furthermore, adolescent rats displayed impairments in novel object recognition and significant changes in hippocampal shape that did not occur in adults treated with methylphenidate. researchgate.net

The sensitivity of different brain regions to methylphenidate also appears to be age-dependent. The effects of methylphenidate on the prefrontal cortex and striatum can be more pronounced in younger animals. mdpi.com For example, the induction of transcription factor genes by methylphenidate was more profound in young versus adult animals. biomolther.org

Sex-Dependent Effects: Preclinical research also points to sex-dependent differences in the response to this compound. One study using female rats found that the intensity of cross-sensitization between methylphenidate and amphetamine was most significantly altered by environmental changes and adolescent exposure. dovepress.com Another study observed that acute methylphenidate had similar behavioral effects to amphetamines and MDMA in female mice. dovepress.com While the current body of research provides some insights, more studies are needed to fully elucidate the sex-specific neuroadaptive responses to chronic this compound treatment.

Interactive Table: Age-Dependent Effects of this compound in Preclinical Studies

ParameterAdolescent ExposureAdult ExposureCitation
Impulsive ChoiceIncreased later in lifeNo long-term effect frontiersin.org
Hippocampal NeurogenesisIncreased- researchgate.net
Hippocampal Cell Proliferation-Decreased researchgate.net
Object Recognition MemoryTransiently impairedNo impairment researchgate.net
Hippocampal ShapeInward deformationsNo deformations researchgate.net

Investigational Research into Neurodegeneration in Animal Models

The potential for this compound to induce neurodegeneration has been a subject of investigation in preclinical animal models, with some conflicting findings.

Some studies have raised concerns about the long-term neuronal health following chronic methylphenidate administration. One study reported that chronic administration of a high dose of methylphenidate in mice led to a significant reduction in the number of dopamine neurons in the substantia nigra pars compacta and an increase in activated microglia in the same region. nih.gov Another study in juvenile rats found that chronic methylphenidate administration caused a loss of astrocytes and neurons in the hippocampus. researchgate.net This was accompanied by decreased levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), and increased markers of inflammation and apoptosis. researchgate.net Furthermore, long-term administration of high-dose methylphenidate in rats was shown to impair spatial memory, an effect potentially associated with neurodegeneration in the CA1 and dentate gyrus regions of the hippocampus. brieflands.com

In contrast, other research suggests that methylphenidate may not have neurotoxic effects and could even be neuroprotective. nih.gov One study found that methylphenidate treatment in normal rats did not affect the neuronal population in the dentate gyrus and hippocampus, suggesting an absence of cytotoxic effects in that context. innovareacademics.in It is important to note that the effects appear to be dose-dependent. For instance, while high-dose methylphenidate may lead to the inability of newly generated neurons to survive long-term, low doses have been observed to increase cell proliferation and survival in the hippocampus. etsu.edu The discrepancies in findings highlight the need for further research to clarify the conditions under which this compound might pose a risk for neurodegeneration.

Interactive Table: Investigational Findings on this compound and Neurodegeneration

Animal ModelBrain RegionKey FindingCitation
MouseSubstantia Nigra Pars CompactaReduction in dopamine neurons (high dose) nih.gov
Juvenile RatHippocampusLoss of astrocytes and neurons researchgate.net
RatHippocampus (CA1, Dentate Gyrus)Increased neurodegeneration (high dose) brieflands.com
RatHippocampus, Dentate GyrusNo effect on neuronal population innovareacademics.in
RatHippocampusDose-dependent effects on cell survival etsu.edu

Analytical Chemistry Methodologies for L Methylphenidate Research

Chiral Separation Techniques for Enantiomer Quantification

Due to the stereoselective metabolism and pharmacological activity of methylphenidate enantiomers, their separation and individual quantification are paramount. The d-enantiomer is significantly more potent than the l-enantiomer (B50610). researchgate.netnih.gov Chiral chromatography is the cornerstone of this analytical challenge, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with UV detection, provide a reliable means for the chiral separation of methylphenidate enantiomers. These methods typically employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

A common approach involves the use of vancomycin-based chiral columns, such as the CHIROBIOTIC V2. sphinxsai.comsigmaaldrich.com For instance, one method utilized a CHIROBIOTIC V2 column (150 x 4.6 mm, 5-μm particles) with a mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) (92:8, v/v; 20 mM, pH 4.1) at a flow rate of 1 mL/min. sphinxsai.com Detection was achieved at 215 nm, with retention times of 7.0 and 8.1 minutes for l-methylphenidate and d-methylphenidate, respectively. sphinxsai.com Another HPLC method employed an enable C18 G column (250×4.6mm, 5µ) with a mobile phase of acetonitrile (B52724), methanol, and 0.1% formic acid (45:45:10 v/v/v) at a flow rate of 1.0 mL/min and UV detection at 220 nm. researchgate.net

Protein-based chiral stationary phases, such as those with alpha1-acid glycoprotein, have also been successfully used for the enantioselective analysis of methylphenidate's metabolite, ritalinic acid, which can be adapted for methylphenidate itself. nih.gov

Table 1: HPLC Methods for Chiral Separation of Methylphenidate Enantiomers

ParameterMethod 1Method 2
Column CHIROBIOTIC V2 (150 x 4.6 mm, 5 µm) sphinxsai.comenable C18 G (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Methanol/Ammonium Acetate (92:8, v/v; 20 mM, pH 4.1) sphinxsai.comAcetonitrile/Methanol/0.1% Formic Acid (45:45:10, v/v/v) researchgate.net
Flow Rate 1.0 mL/min sphinxsai.com1.0 mL/min sphinxsai.com
Detector UV at 215 nm sphinxsai.comUV at 220 nm researchgate.net
Retention Time (l-MPH) 7.0 min sphinxsai.comNot Specified
Retention Time (d-MPH) 8.1 min sphinxsai.com5.7 min (racemic) researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, particularly at the low concentrations often found in biological samples, LC-MS/MS is the preferred method. This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Chiral separation in LC-MS/MS methods also relies on chiral stationary phases. Vancomycin-based columns, like the Astec Chirobiotic V2, are frequently employed. nih.govresearchgate.netnih.gov One such method utilized an Astec Chirobiotic V2 column (250 × 2.1 mm, 5 µm) with a mobile phase of methanol containing 0.025% ammonium acetate and 0.025% trifluoroacetic acid, delivered at a flow rate of 0.2 mL/min. nih.gov Another study employed a Chiral-AGP column (100 × 4.0 mm, 5 µm) with a mobile phase of 10 mM ammonium formate (B1220265) and 0.4% isopropanol (B130326) (pH 5.4) at a flow rate of 0.6 mL/min. oup.comoup.com

The use of a Zorbax C18 column with an isocratic mobile phase of acetonitrile and 5 mM ammonium formate buffer (20:80, v/v) at a flow rate of 0.5 ml/min has also been reported for the achiral analysis of methylphenidate, which can be adapted with a preceding chiral separation step. nih.govresearchgate.net

Table 2: LC-MS/MS Methods for Chiral Separation of Methylphenidate Enantiomers

ParameterMethod 1Method 2
Column Astec Chirobiotic V2 (250 x 2.1 mm, 5 µm) nih.govChiral-AGP (100 x 4.0 mm, 5 µm) oup.com
Mobile Phase Methanol with 0.025% Ammonium Acetate and 0.025% Trifluoroacetic Acid nih.gov10 mM Ammonium Formate and 0.4% Isopropanol (pH 5.4) oup.com
Flow Rate 0.2 mL/min nih.gov0.6 mL/min oup.com
Detector Tandem Mass Spectrometer (Positive Ion Mode) nih.govQuattromicro Triple Quadrupole Tandem Mass Spectrometer oup.com
LLOQ 0.025 ng/mL nih.govnih.gov0.5 ng/g oup.com

Sample Preparation Techniques for Biological Matrices in Research (e.g., Brain Tissue, Plasma)

The analysis of this compound in biological matrices such as brain tissue and plasma necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from complex matrices. For methylphenidate and its metabolites in blood, an automated system involving protein precipitation followed by SPE has been developed. researchgate.netoup.comoup.comnih.gov This method utilizes SPE plates, such as the Strata-X, which are conditioned, loaded with the sample, washed, and then the analyte is eluted. oup.com Another study used Strata Screen-C SPE cartridges for the extraction of ethylphenidate, a metabolite of methylphenidate, from biological specimens. hud.ac.uk

Liquid-Liquid Extraction (LLE) is another common method for isolating methylphenidate from plasma. A semi-automated LLE procedure using a 96-well plate format has been developed and validated. researchgate.net This high-throughput method involves extraction with cyclohexane (B81311) and a sodium bicarbonate buffer. researchgate.net

Protein Precipitation is a simpler and often faster method of sample preparation, particularly for plasma or blood samples. It involves adding a solvent, typically acetonitrile, to precipitate proteins, which are then removed by centrifugation. nih.govmdpi.com This technique was used for extracting methylphenidate from dried blood spots. nih.gov An automated system for forensic analysis also incorporates an initial protein precipitation step before SPE. researchgate.netoup.comoup.com

For brain tissue, solid-phase extraction has been successfully employed to extract methylphenidate, with extraction recoveries of 72-75% for both d- and l-enantiomers. europeanreview.org

A newer technique, micro-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), has been applied to the extraction of methylphenidate and its metabolites from oral fluid samples, demonstrating the versatility of modern extraction methods. shimadzu.euorcid.orggoogle.comtoxicologia-unicamp.com.brunb.br

Method Validation for Research Applications (e.g., Sensitivity, Selectivity, Reproducibility)

Validation of analytical methods is critical to ensure the reliability and accuracy of research findings. Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, precision (reproducibility), and selectivity.

Linearity is established by analyzing a series of calibration standards over a defined concentration range. For an HPLC-UV method, linearity was observed in the concentration range of 1.25 to 25.0 μg/mL for both l- and d-methylphenidate. sphinxsai.com An RP-HPLC method demonstrated linearity in the range of 20-45 µg/ml. sphinxsai.com LC-MS/MS methods typically offer a much wider linear range, for example, from 0.5 to 500 ng/g in blood for both enantiomers of methylphenidate and its metabolite ritalinic acid. researchgate.netoup.comoup.comnih.gov Another LC-MS/MS method showed linearity from 0.025 ng/mL to 25 ng/mL. nih.govnih.gov

Sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For an RP-HPLC method, the LOD and LOQ for methylphenidate were reported as 0.03 µg/ml and 0.1 µg/mL, respectively. ijrpr.comresearchgate.netjocpr.com A highly sensitive LC-MS/MS method achieved an LLOQ of 87 pg/mL for methylphenidate enantiomers in human plasma. nih.govresearchgate.net Another LC-MS/MS method reported an LLOQ of 0.025 ng/ml for each isomer in plasma. nih.govresearchgate.netnih.gov

Accuracy and Precision are measures of how close the measured values are to the true value and to each other, respectively. Accuracy is often expressed as a percentage of the nominal concentration, while precision is expressed as the relative standard deviation (RSD). For a chiral LC-MS/MS method, intra- and inter-day accuracy ranged from 95.4% to 104.5%, with precision (RSD) being less than 13.2%. nih.gov Another validated LC-MS/MS method for blood samples reported accuracy between 89% and 94% and coefficients of variation of 15% or less for concentrations above the LOQ. researchgate.netoup.comoup.comnih.gov

Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Chiral columns provide the necessary selectivity to separate this compound from its d-enantiomer and other related substances.

Table 3: Validation Parameters for this compound Analytical Methods

ParameterHPLC-UV sphinxsai.comRP-HPLC sphinxsai.comLC-MS/MS oup.comLC-MS/MS nih.gov
Linearity Range 1.25 - 25.0 µg/mL20 - 45 µg/mL0.5 - 500 ng/g0.025 - 25 ng/mL
LOD Not Specified1.50 µg/mlNot SpecifiedNot Specified
LOQ/LLOQ 1.25 µg/mL4.54 µg/ml0.5 ng/g0.025 ng/mL
Accuracy RSE: 8.2% (l-MPH)99.13% - 99.76%89% - 94%95.4% - 104.5%
Precision (RSD) 9.1% (l-MPH)< 2%< 15%< 13.2%

Emerging Research Directions and Theoretical Perspectives for L Methylphenidate

Elucidating Molecular and Genetic Factors Influencing Preclinical Responses

The response to methylphenidate is influenced by a variety of molecular and genetic factors. The metabolism of methylphenidate is stereoselective, with the l-isomer being preferentially hydrolyzed by carboxylesterase 1 (CES1). pharmgkb.org This leads to higher plasma concentrations of the more active d-isomer. pharmgkb.org

Genetic variations in genes related to the dopaminergic and serotonergic systems have been shown to modulate treatment outcomes. oaepublish.com For instance, variants in the dopamine (B1211576) transporter gene (SLC6A3) have been associated with the response to methylphenidate. oaepublish.com Similarly, polymorphisms in genes for the adrenergic receptor 2A (ADRA2A), catechol-O-methyltransferase (COMT), and brain-derived neurotrophic factor (BDNF) have been linked to clinical outcomes with methylphenidate treatment. oaepublish.com

Studies have also pointed to the influence of the ADGRL3 gene on the speed of response to methylphenidate. pharmgkb.orgpharmgkb.org Patients with certain genotypes of this gene may exhibit a faster or slower response to the medication. pharmgkb.orgpharmgkb.org Furthermore, emerging research suggests a potential role for Human Endogenous Retroviruses (HERVs) in the pathophysiology of ADHD, with methylphenidate administration being linked to a reduction in HERV-H activity. frontiersin.org

Table 2: Genetic Factors Influencing Preclinical Responses to Methylphenidate

Gene Polymorphism/Variant Associated Influence on Response
SLC6A3 (Dopamine Transporter) VNTR in 3' UTR Inconsistent association with treatment success. researchgate.net Some studies suggest 10R homozygotes show less improvement. researchgate.net
ADRA2A (Adrenergic Receptor 2A) rs1800544 Associated with poor response to methylphenidate. researchgate.net
COMT (Catechol-O-methyltransferase) rs4680 No direct association with symptoms or diagnosis, but may influence side effects. oaepublish.comresearchgate.net
ADGRL3 rs1355368, rs734644 Associated with the speed of efficacy of methylphenidate. pharmgkb.orgpharmgkb.org
BDNF (Brain-Derived Neurotrophic Factor) - Variants have been associated with treatment side effects. oaepublish.com
HTR2A/HTR2C (Serotonin Receptors) - Allele and haplotype distributions associated with adverse reactions. oaepublish.com

Advanced Computational Modeling of l-Methylphenidate Neuropharmacology

Computational modeling has become an invaluable tool for understanding the complex neuropharmacology of this compound. These models allow for the simulation of interactions between methylphenidate isomers and their molecular targets, such as the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET).

Molecular Docking: These studies help to visualize and predict the binding modes of d- and this compound to the active sites of DAT and NET. This provides insights into the structural basis for the observed differences in potency between the two isomers.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of methylphenidate analogs with their biological activity. nih.gov By analyzing these relationships, researchers can predict the potency and efficacy of novel compounds, guiding the synthesis of more effective and specific analogs.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models are used to simulate the time course of drug concentration in the body and its pharmacological effect. These models can account for the stereoselective metabolism of this compound and help to predict the resulting plasma concentrations of both isomers after administration of the racemic mixture.

Novel Synthetic Approaches for Stereospecific this compound Analogs

The development of novel synthetic methods is crucial for producing stereospecific analogs of this compound, which are essential for detailed pharmacological studies. Historically, the synthesis of methylphenidate resulted in a mixture of all four stereoisomers. google.com More recent methods have focused on achieving higher stereoselectivity.

More advanced techniques include the use of electrochemical oxidation and Evans aldol-type reactions to produce optically active methylphenidate derivatives with high stereoselectivity. researchgate.net Enantioselective synthesis using rhodium catalysts has also been developed to selectively produce the d-threo-enantiomer, which is the most biologically active form. google.com

Investigating this compound in Other Neurobiological Research Contexts (beyond ADHD models)

The effects of this compound are being explored in various neurobiological contexts beyond its traditional use in ADHD models.

Parkinson's Disease: Given its impact on the dopaminergic system, methylphenidate has been investigated for its potential neuroprotective effects in Parkinson's disease models. nih.gov Some studies suggest that methylphenidate may help improve gait in patients with advanced Parkinson's disease. nih.gov Research in animal models of Parkinson's has utilized [11C]methylphenidate in PET imaging to study dopamine transporter downregulation. uzh.ch Interestingly, in a rodent model of prodromal Parkinson's, methylphenidate did not alter ultrasonic vocalization deficits in the parkinsonian rats but did increase vocalizations in wild-type rats, suggesting a differential response. nih.gov Furthermore, methylphenidate and its analogs are being studied as potential modulators of the pathological interaction between alpha-synuclein (B15492655) and synapsin III, which could represent a novel therapeutic target for Parkinson's disease. mdpi.com

Substance Abuse and Addiction: The role of methylphenidate in the context of substance abuse is complex. While intravenous methylphenidate has shown abuse potential, oral administration is considered to have very little. nih.gov In fact, some research indicates that treatment with methylphenidate in childhood may lower the risk for later substance use disorders. nih.gov In preclinical models of addiction, methylphenidate has been shown to facilitate extinction learning. medrxiv.org It is also being investigated as a potential treatment for substance use disorders, as it may improve cognitive control and normalize brain activation in affected individuals. nih.gov

Q & A

Q. What strategies mitigate biases in meta-analyses of this compound’s off-label use?

  • Methodological Answer : Apply the Cochrane Risk of Bias Tool to evaluate individual study quality. Exclude studies with small sample sizes (<20 participants) or non-randomized designs. Use Egger’s test to assess small-study effects and adjust for heterogeneity via random-effects models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.